REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[CH:2].[C:11]([CH:15]([CH2:18][SH:19])[CH2:16][SH:17])([CH3:14])([CH3:13])[CH3:12].CN(C)C=O.S(OC)(OC)(=O)=O>C(Cl)Cl.C(N(CC)CC)C>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[S:19][CH2:18][CH:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:16][S:17]2)=[CH:5][CH:4]=1)#[CH:2]
|
Name
|
|
Quantity
|
131 mg
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(CS)CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 23° for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
WASH
|
Details
|
the solution was washed with water (3×2 ml.) which
|
Type
|
EXTRACTION
|
Details
|
was again extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (anhydrous magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue (320 mg.) which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane (2.5 ml.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C=C1)C1SCC(CS1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |